molecular formula C8H13NO4 B13507337 1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid

1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid

Cat. No.: B13507337
M. Wt: 187.19 g/mol
InChI Key: GJQXAODDZQJWEO-UHFFFAOYSA-N
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Description

1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production methods for azetidine derivatives often involve large-scale cyclization reactions and the use of efficient catalysts to ensure high yields and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as an enzyme inhibitor by binding to active sites and blocking substrate access . The exact pathways involved depend on the specific biological context and target molecules.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

1-acetyl-3-(methoxymethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C8H13NO4/c1-6(10)9-3-8(4-9,5-13-2)7(11)12/h3-5H2,1-2H3,(H,11,12)

InChI Key

GJQXAODDZQJWEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)(COC)C(=O)O

Origin of Product

United States

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